molecular formula C11H10N2O3S B2621639 methyl 2-acetamido-1,3-benzothiazole-6-carboxylate CAS No. 134949-40-9

methyl 2-acetamido-1,3-benzothiazole-6-carboxylate

Cat. No.: B2621639
CAS No.: 134949-40-9
M. Wt: 250.27
InChI Key: SJYCCQFFJCNNSS-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-1,3-benzothiazole-6-carboxylate is a high-value benzothiazole derivative designed for pharmaceutical research and development. This compound serves as a critical chemical intermediate and scaffold in the synthesis of novel bioactive molecules. Its significant research value lies in its role as a core pharmacophore for the design of potential BRAFV600E kinase inhibitors . The oncogenic BRAFV600E kinase leads to abnormal activation of the MAPK signaling pathway, resulting in uncontrolled cellular proliferation and cancer development . Researchers utilize this 2-acetamido, 6-carboxamide substituted benzothiazole scaffold to create targeted compounds aimed at inhibiting this mutated kinase, making it a vital tool for investigating new therapeutic agents against cancers such as melanoma and colorectal carcinoma . The structural motif of the benzothiazole nucleus is widely recognized for its broad spectrum of pharmacological activities, including antimicrobial and anticancer properties . As a building block, this methyl ester offers versatility for further synthetic modification, particularly through hydrolysis to the corresponding carboxylic acid or coupling with various amines to generate new carboxamide derivatives . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate care, refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information, and store it in a dark place under an inert atmosphere at room temperature.

Properties

IUPAC Name

methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-6(14)12-11-13-8-4-3-7(10(15)16-2)5-9(8)17-11/h3-5H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYCCQFFJCNNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-1,3-benzothiazole-6-carboxylate typically involves the acylation of 2-amino-1,3-benzothiazole-6-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and acetamido groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products References
Ester Hydrolysis Aqueous HCl (reflux)2-Acetamido-1,3-benzothiazole-6-carboxylic acid
NaOH/EtOH (reflux)Sodium 2-acetamido-1,3-benzothiazole-6-carboxylate
Amide Hydrolysis Concentrated H₂SO₄ (100°C)2-Amino-1,3-benzothiazole-6-carboxylic acid (requires harsh conditions)
  • Mechanistic Insights :

    • Ester hydrolysis proceeds via nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon.

    • Amide hydrolysis is slower due to resonance stabilization but can yield the free amine under strong acidic conditions .

Substitution Reactions

The acetamido and ester groups participate in nucleophilic substitutions:

Acetamido Group Substitution

Reagent Conditions Product References
R-X (alkyl halides)K₂CO₃, DMF, 80°CN-Alkylated benzothiazole derivatives
AcClPyridine, RTN-Acetylated products (if deprotected)

Ester Group Substitution

Reagent Conditions Product References
NH₃/MeOHReflux2-Acetamido-1,3-benzothiazole-6-carboxamide
R-NH₂DCC, DMAP, CH₂Cl₂Amide derivatives

Condensation Reactions

The methyl ester engages in condensations to form heterocycles or extended conjugated systems:

Reaction Type Reagents/Conditions Product References
Claisen Condensation NaH, THF, acyl chlorideβ-Ketoester derivatives
Schiff Base Formation Primary amines, EtOH, ΔImine-linked benzothiazole complexes

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring undergoes EAS at electron-deficient positions:

Reaction Reagents Position Product References
Nitration HNO₃/H₂SO₄, 0°CC-55-Nitro derivative
Sulfonation SO₃, H₂SO₄, 50°CC-44-Sulfo derivative
  • Directing Effects : The electron-withdrawing acetamido and ester groups direct electrophiles to meta positions (C-4, C-5) .

Oxidation and Reduction

Reaction Type Conditions Product References
Ester Reduction LiAlH₄, THF, Δ2-Acetamido-1,3-benzothiazole-6-methanol
Amide Reduction BH₃·THF, Δ2-(Ethylamino)-1,3-benzothiazole-6-carboxylate

Biological Activity and Derivatization

Derivatives of this compound exhibit pharmacological potential:

  • Antibacterial Activity : Analogous benzothiazoles inhibit bacterial gyrase (e.g., compound 1 in with MIC = 0.5–8 μg/mL against Gram-negative pathogens).

  • Structure-Activity Relationships (SAR) :

    • The acetamido group enhances target binding via hydrogen bonding .

    • Ester hydrolysis to carboxylic acids improves solubility but may reduce membrane permeability .

Stability and Tautomerism

The acetamido group exists in equilibrium between amide and acylimine tautomers, influencing reactivity . X-ray studies confirm the dominance of the amide form in solid-state .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 2-acetamido-1,3-benzothiazole-6-carboxylate has been investigated for its potential as an anticancer agent. Recent studies have synthesized novel derivatives based on this compound that exhibit selective inhibition against the mutated BRAF kinase (BRAFV600E), which is implicated in several cancers, including colorectal cancer and melanoma. One derivative demonstrated promising antiproliferative activity in vitro, suggesting its potential for drug development targeting these cancers .

Antimicrobial Properties
The compound also shows antimicrobial activity. In vitro evaluations have indicated that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, certain synthesized analogs have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics against various pathogens .

Biological Applications

Enzyme Inhibition Studies
this compound serves as a valuable tool in studying enzyme inhibition mechanisms. Its ability to bind to specific enzyme active sites allows researchers to explore its effects on metabolic pathways and cellular signaling .

Receptor Binding Studies
This compound has also been evaluated for its interactions with various biological receptors. Its structural features enable it to act as either an agonist or antagonist, influencing cellular responses and providing insights into receptor pharmacology .

Material Science

Organic Semiconductors
In material science, this compound is being explored for its application in the development of organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Data Table: Applications Overview

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer agentsNovel derivatives show selective inhibition against BRAFV600E; promising results in vitro .
Antimicrobial ActivityBacterial and fungal infectionsCompounds exhibit MIC values comparable to standard antibiotics; effective against multiple strains .
Biological StudiesEnzyme inhibition and receptor bindingDemonstrated ability to modulate enzyme activity and influence receptor signaling pathways .
Material ScienceDevelopment of organic semiconductorsPotential applications in OLEDs due to favorable electronic properties .

Case Studies

  • BRAFV600E Inhibitors : A study synthesized eleven new benzothiazole derivatives based on this compound. One derivative showed significant activity against BRAFV600E in colorectal cancer cell lines, highlighting its potential as a therapeutic agent .
  • Antimicrobial Evaluation : A series of derivatives were tested against various bacterial strains. The results indicated that some compounds had MIC values lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .
  • Material Development : Research into the use of this compound in organic electronics has shown promise for enhancing the performance of OLEDs due to its favorable charge transport properties .

Mechanism of Action

The mechanism of action of methyl 2-acetamido-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns in Benzothiazoles and Benzoxazoles

Key Structural Variations :
  • Heteroatom Differences: Benzothiazoles (S in the heterocycle) exhibit distinct electronic properties compared to benzoxazoles (O), influencing binding affinity and metabolic stability. Sulfur’s larger atomic size and polarizability may enhance interactions with biological targets . Example: Methyl 2-phenyl-1,3-benzoxazole-5-carboxylate (C${15}$H${11}$NO$_{3}$) shows applications in agrochemical research, whereas benzothiazoles are more common in pharmaceuticals .
  • Position 2 Substituents: Amino vs. Acetamido Groups:
  • Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0, C${9}$H${8}$N${2}$O${2}$S) has a primary amine at position 2, enabling hydrogen bonding but lower lipophilicity.
  • Position 6 Functional Groups :

    • Ester vs. Amide : Ethyl 2-acetamido-1,3-benzothiazole-6-carboxamide (C${12}$H${12}$N${2}$O${3}$S) highlights how carboxamide groups (vs. esters) affect solubility and hydrolytic stability. Esters may act as prodrugs, converting to carboxylic acids in vivo .

Physical and Chemical Properties

Data Table: Key Parameters of Selected Compounds
Compound Name Molecular Formula Molecular Weight CAS Number Substituents (Position 2/6) Heteroatom Key Applications
Methyl 2-acetamido-1,3-benzothiazole-6-carboxylate* C${10}$H${9}$N${2}$O${3}$S ~237.25 Not available 2-acetamido, 6-COOCH$_3$ S Pharmaceutical research
Methyl 2-amino-1,3-benzothiazole-6-carboxylate C${9}$H${8}$N${2}$O${2}$S 208.24 66947-92-0 2-amino, 6-COOCH$_3$ S Synthetic intermediate
Ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate C${12}$H${12}$N${2}$O${3}$S 264.31 134949-41-0 2-acetamido, 6-COOCH$2$CH$3$ S Research chemical
Methyl 2-phenyl-1,3-benzoxazole-5-carboxylate C${15}$H${11}$NO$_{3}$ 253.25 Not specified 2-phenyl, 5-COOCH$_3$ O Agrochemical development

*Derived from ethyl analog .

Stability and Handling

  • Storage: Methyl 2-amino-1,3-benzothiazole-6-carboxylate requires protection from light and inert atmospheres , suggesting similar precautions for the acetamido variant.
  • Purity : Ethyl analogs are reported at 95% purity, with purification via flash chromatography .

Biological Activity

Methyl 2-acetamido-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides an overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzothiazoles, which are characterized by their fused benzene and thiazole rings. The presence of the acetamido and carboxylate groups contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazoles, including this compound, exhibit potent anticancer properties.

The compound acts as a potential inhibitor of the BRAFV600E kinase, which is implicated in various cancers such as melanoma and colorectal cancer. The inhibition of this kinase disrupts the MAPK signaling pathway, leading to reduced cell proliferation.

Case Study: BRAFV600E Inhibition

  • Study Reference: A study synthesized several benzothiazole derivatives for their ability to inhibit BRAFV600E.
  • Key Findings: One derivative showed significant antiproliferative activity across various cancer cell lines, indicating that modifications to the benzothiazole scaffold can enhance biological efficacy .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. This compound has shown promising results against bacterial strains.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundAcinetobacter baumannii4 μg/mL
Other Benzothiazole Derivative 1Pseudomonas aeruginosa8 μg/mL
Other Benzothiazole Derivative 2Escherichia coli2 μg/mL

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects.

Case Study: COX Inhibition

  • Study Reference: A study evaluated various benzothiazole derivatives for their COX enzyme inhibition.
  • Key Findings: Compounds similar to this compound demonstrated selective inhibition of COX-2 over COX-1, suggesting potential for treating inflammatory diseases .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on optimizing yields and enhancing biological activity through structural modifications.

Table 2: Synthesis Pathways for Benzothiazole Derivatives

StepReaction TypeKey Reagents
Step 1AcetylationAcetic anhydride
Step 2CarboxylationCarbon dioxide
Step 3CyclizationThioamide

Q & A

Q. What are the key synthetic pathways for methyl 2-acetamido-1,3-benzothiazole-6-carboxylate, and how are intermediates characterized?

The compound is synthesized via a multi-step sequence starting from methyl 3-amino-4-hydroxybenzoate. Key steps include:

  • Cyclization : Treatment with KSCN and Br₂ in acetic acid to form the benzothiazole core .
  • Acetylation : Reaction with acetic anhydride to introduce the acetamido group .
  • Ester hydrolysis : Controlled hydrolysis with NaOH/MeOH followed by acidification to yield the carboxylic acid intermediate . Characterization involves ¹H/¹³C NMR for structural confirmation, HPLC for purity assessment (>95%), and melting point analysis to verify crystallinity .

Q. How can researchers address poor solubility of this compound in aqueous buffers?

Solubility challenges arise from the hydrophobic benzothiazole core. Methodological solutions include:

  • Co-solvent systems : Use DMSO (≤10% v/v) or ethanol to pre-dissolve the compound before dilution in PBS .
  • Derivatization : Introduce hydrophilic groups (e.g., carboxylates or sulfonamides) via coupling reactions to improve aqueous compatibility .

Advanced Research Questions

Q. What strategies optimize coupling reactions for synthesizing carboxamide derivatives of this compound?

Carboxamide derivatives are synthesized using EDC/DMAP-mediated coupling in DMF:

  • Activation : EDC (1.2 eq) activates the carboxylic acid at 0°C for 30 minutes .
  • Coupling : Add amine nucleophiles (1.0 eq) and DMAP (0.2 eq) at room temperature for 12–24 hours .
  • Workup : Precipitation in ice-water followed by filtration yields pure products. Monitor reaction progress via TLC (CHCl₃/MeOH 8:2) .

Q. How should researchers resolve contradictions in biological activity data for benzothiazole derivatives?

Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) require:

  • Dose-response validation : Re-test compounds across 3–5 log concentrations to confirm IC₅₀ values .
  • Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to rule out non-specific effects .
  • Structural analogs : Compare activities of derivatives with modified substituents (e.g., 2-acetamido vs. 2-amino groups) to identify pharmacophores .

Q. What analytical methods are critical for assessing purity and stability under experimental conditions?

  • Stability in DMSO : Monitor decomposition via LC-MS over 72 hours at 4°C and room temperature .
  • Photodegradation : Expose solid samples to UV light (254 nm) for 24 hours and quantify degradation products using HPLC-DAD .
  • Thermal stability : Perform TGA/DSC to determine decomposition thresholds (>180°C for most derivatives) .

Methodological Tables

Q. Table 1. Reaction Conditions for Carboxamide Derivatives

StepReagents/ConditionsYield (%)Reference
CyclizationKSCN, Br₂, AcOH, r.t., 6 h68
AcetylationAc₂O, 80°C, 6 h78
Ester Hydrolysis1 M NaOH/MeOH, r.t., 4 h98
Coupling (EDC/DMAP)Amine, EDC, DMAP, DMF, 24 h20–40

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTarget (IC₅₀)Cell Line Activity (µM)Reference
Derivative 22BRAFV600E (7.9 µM)A375: >50 µM
Derivative 28Kinase X (ND)HT-29: 12.5 µM

Key Considerations for Experimental Design

  • Ultrasound-assisted reduction : Use SnCl₂ under 40 kHz ultrasound to reduce nitro intermediates (85% yield vs. 60% without ultrasound) .
  • Controlled hydrolysis : Avoid over-acidification (pH <2) during ester hydrolysis to prevent decomposition .
  • Biological assays : Include positive controls (e.g., vemurafenib for BRAFV600E) and validate assays with siRNA knockdown .

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